4-Amino-1,2-dimethylpiperidine-4-carboxylic acid
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Overview
Description
4-Amino-1,2-dimethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-dimethylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylpiperidine with an amino acid derivative, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Amino-1,2-dimethylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[(3-azidopropyl)amino]-1,2-dimethylpiperidine-4-carboxylic acid: This compound has similar structural features but includes an azido group, which can impart different chemical reactivity and biological activity.
Other Piperidine Derivatives: Various piperidine derivatives share structural similarities but differ in functional groups, leading to diverse chemical and biological properties.
Uniqueness
4-Amino-1,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-amino-1,2-dimethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H16N2O2/c1-6-5-8(9,7(11)12)3-4-10(6)2/h6H,3-5,9H2,1-2H3,(H,11,12) |
InChI Key |
GBOVAVZIPQCGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)(C(=O)O)N |
Origin of Product |
United States |
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